Secobatzelline B

Description

Properties

CAS No. |

247590-60-9 |

|---|---|

Molecular Formula |

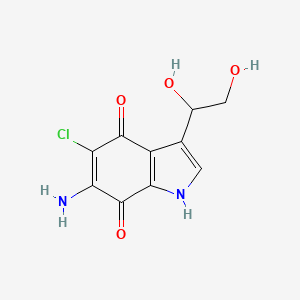

C10H9ClN2O4 |

Molecular Weight |

256.64 g/mol |

IUPAC Name |

6-amino-5-chloro-3-(1,2-dihydroxyethyl)-1H-indole-4,7-dione |

InChI |

InChI=1S/C10H9ClN2O4/c11-6-7(12)10(17)8-5(9(6)16)3(1-13-8)4(15)2-14/h1,4,13-15H,2,12H2 |

InChI Key |

HGURXOJCPLDAEO-UHFFFAOYSA-N |

SMILES |

C1=C(C2=C(N1)C(=O)C(=C(C2=O)Cl)N)C(CO)O |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)C(=C(C2=O)Cl)N)C(CO)O |

Synonyms |

secobatzelline B |

Origin of Product |

United States |

Q & A

How can researchers formulate a focused research question on Secobatzelline B that addresses a literature gap?

Methodological Answer: Conduct a systematic review of primary literature using databases like SciFinder and Reaxys to identify understudied aspects (e.g., biosynthesis pathways, ecological roles, or structure-activity relationships). Apply the P-E/I-C-O framework : define the Population (e.g., marine sponges), Exposure/Intervention (e.g., extraction protocols), Comparison (e.g., vs. other batzelline alkaloids), and Outcome (e.g., cytotoxic activity). Validate feasibility through pilot experiments or computational docking studies .

Q. What experimental design principles are critical for assessing this compound’s bioactivity?

Methodological Answer: Use dose-response assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) and triplicate technical replicates. Employ orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm mechanistic hypotheses. Document protocols in detail, including solvent concentrations and cell-line passage numbers, to ensure reproducibility .

Q. How should researchers conduct a rigorous literature review to contextualize this compound findings?

Methodological Answer: Perform keyword searches with Boolean operators (e.g., "this compound AND biosynthesis NOT synthesis") across PubMed, Web of Science, and specialized marine natural product databases. Use citation-tracking tools (e.g., Connected Papers) to map seminal studies. Critically evaluate methodologies in prior work to identify inconsistencies or opportunities for improvement .

Q. What are best practices for isolating and purifying this compound from complex marine extracts?

Methodological Answer: Combine sequential chromatographic techniques:

Q. How can researchers ensure ethical sourcing of marine organisms for this compound studies?

Methodological Answer: Adhere to the Nagoya Protocol for access and benefit-sharing. Obtain permits from relevant authorities (e.g., CITES for endangered species). Document collection locations, dates, and voucher specimen IDs in supplementary materials. Partner with local institutions to align with biodiversity conservation goals .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR, MS) during this compound characterization?

Methodological Answer:

- Replicate experiments under standardized conditions (solvent, temperature) to rule out environmental variability .

- Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) and DFT-predicted chemical shifts.

- Apply Bayesian statistical models to quantify confidence in spectral interpretations, particularly for overlapping peaks .

Q. What advanced statistical methods are suitable for analyzing multi-omic data in this compound biosynthesis studies?

Methodological Answer: Use false discovery rate (FDR) correction (Benjamini-Hochberg procedure) for transcriptomic/proteomic datasets to mitigate Type I errors in high-throughput analyses. Pair this with pathway enrichment tools (e.g., KEGG Mapper) to identify statistically significant biosynthetic clusters .

Q. How can researchers optimize heterologous expression systems for this compound production?

Methodological Answer: Screen codon-optimized gene clusters in E. coli or S. cerevisiae using combinatorial libraries. Monitor titers via LC-MS and apply machine learning (e.g., random forest regression) to predict optimal fermentation conditions (pH, temperature, inducer concentration) .

Q. What strategies validate computational docking predictions for this compound-target interactions?

Methodological Answer: Perform molecular dynamics simulations (≥100 ns) to assess binding stability. Correlate in silico results with SPR (surface plasmon resonance) assays to measure binding kinetics (KD, kon/koff). Use alanine-scanning mutagenesis of the target protein to confirm critical residues .

Q. How should interdisciplinary data (ecological, chemical, genomic) be integrated to study this compound’s ecological role?

Methodological Answer: Develop a conceptual framework using systems biology tools:

- Map chemical profiles to microbial symbiont metagenomes via correlation networks.

- Apply spatial modeling (e.g., GIS) to link collection-site environmental parameters (pH, temperature) to alkaloid diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.